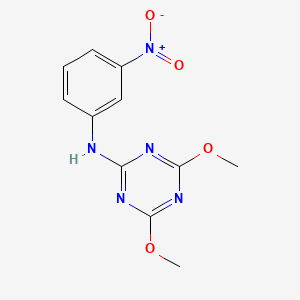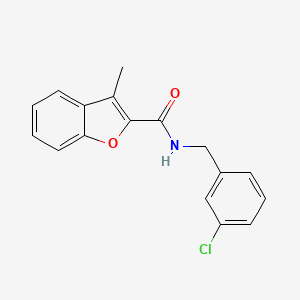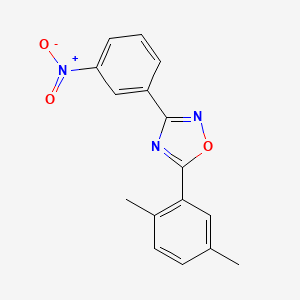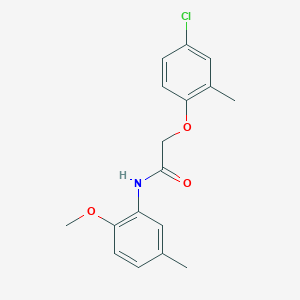
N~1~,N~2~-bis(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-bis(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BFM-427, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BFM-427 belongs to the class of glycine receptor antagonists and is known to exhibit potent cytotoxicity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of BFM-427 involves the inhibition of glycine receptors, which are involved in the regulation of neuronal activity. Glycine receptors are also expressed in cancer cells and play a role in cancer cell proliferation and survival. BFM-427 binds to these receptors and inhibits their activity, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
BFM-427 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. BFM-427 has also been shown to decrease the expression of proteins involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BFM-427 is its potent cytotoxicity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of BFM-427 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of BFM-427. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to investigate the potential of BFM-427 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanism of action of BFM-427 and to identify potential biomarkers for patient selection and treatment monitoring.
Métodos De Síntesis
The synthesis of BFM-427 involves the reaction of 4-fluoroaniline with methylsulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This intermediate is then reacted with N,N'-bis(4-fluorophenyl)urea in the presence of a base to form BFM-427. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
BFM-427 has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. BFM-427 has also been shown to inhibit the growth of cancer cells in animal models.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-8-4-12(17)5-9-14)10-15(20)18-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVSMSNAKCAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)
![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)

![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)


